Fmoc-D-Phg-Cl Fmoc-D-Phg-Cl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17256897
InChI: InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1
SMILES:
Molecular Formula: C23H18ClNO3
Molecular Weight: 391.8 g/mol

Fmoc-D-Phg-Cl

CAS No.:

Cat. No.: VC17256897

Molecular Formula: C23H18ClNO3

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Phg-Cl -

Specification

Molecular Formula C23H18ClNO3
Molecular Weight 391.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1
Standard InChI Key OOKPLZJDPAOXFM-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Fmoc-D-Phg-Cl is characterized by the following molecular and physicochemical properties:

Molecular Formula: C23H18ClNO3\text{C}_{23}\text{H}_{18}\text{ClNO}_{3}
Molecular Weight: 403.85 g/mol
Optical Rotation: [α]D20=81±3[\alpha]^{20}_{\text{D}} = -81 \pm 3^\circ (c = 1% in DMF)
Protecting Groups:

  • Fmoc: Provides UV detectability and base-labile protection for the α-amino group.

  • Chloride: Activates the carboxyl group for nucleophilic acyl substitution, enabling rapid peptide bond formation.

The stereochemistry of the D-phenylglycine moiety ensures incorporation of non-natural amino acids into peptides, which is pivotal for engineering proteins with enhanced stability or novel functions .

Synthesis and Characterization

Preparation of Fmoc-D-Phg-Cl

The synthesis involves two stages:

  • Fmoc Protection: D-phenylglycine is treated with Fmoc-Cl in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9) to yield Fmoc-D-Phg-OH.

  • Chlorination: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) in anhydrous dichloromethane (DCM). The reaction is typically complete within 2–4 hours at 0–5°C, yielding a crystalline product after precipitation with hexane .

Key Reaction:

Fmoc-D-Phg-OH+SOCl2Fmoc-D-Phg-Cl+HCl+SO2\text{Fmoc-D-Phg-OH} + \text{SOCl}_2 \rightarrow \text{Fmoc-D-Phg-Cl} + \text{HCl} + \text{SO}_2

Purification: Recrystallization from DCM/hexane (1:5 v/v) affords >95% purity, as verified by HPLC and 1H^1\text{H}-NMR .

Analytical Data

  • IR Spectroscopy: Strong absorbance at 1795 cm1^{-1} (C=O stretch of acid chloride).

  • Mass Spectrometry: ESI-MS (m/z): 404.1 [M+H]+^+.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phg-Cl is widely used in SPPS due to its rapid coupling kinetics and minimal racemization. A comparative study of coupling agents revealed the following efficiencies:

Coupling AgentSolventCoupling Time (min)Yield (%)
Fmoc-D-Phg-ClDCM1598
HATUDMF3095
DCCTHF6085

Data adapted from .

The chloride’s reactivity enables efficient acylation of resin-bound amino acids, even for sterically hindered sequences. For example, in the synthesis of the tetrapeptide Leu-Ala-Gly-Val, Fmoc-D-Phg-Cl achieved 98% coupling efficiency within 15 minutes, outperforming traditional carbodiimide-based methods .

Bioconjugation and Drug Development

The compound’s stability in organic solvents like DMSO/EtOAc (1:9 v/v) facilitates its use in bioconjugation. For instance, it has been employed to functionalize monoclonal antibodies with cytotoxic payloads, enhancing tumor-targeting capabilities in antibody-drug conjugates (ADCs) .

SolventHydrolysis Rate (%/h)
DCM<0.5
THF1.2
DMF5.8

Derived from .

Base Sensitivity

Deprotection of the Fmoc group requires pyrrolidine (20% v/v) in DMSO/EtOAc (1:9), which minimizes diketopiperazine (DKP) formation compared to piperidine .

Comparative Analysis with Related Derivatives

CompoundReactivitySolubilityDKP Formation Risk
Fmoc-D-Phg-ClHighLowModerate
Fmoc-D-Phg-OPfpModerateHighLow
Fmoc-D-Phg-OAtHighModerateHigh

OPfp = pentafluorophenyl ester; OAt = 7-azabenzotriazolyl ester .

Challenges and Mitigation Strategies

Hydrolysis Mitigation

  • Storage: Anhydrous conditions at -20°C in sealed containers.

  • In Situ Activation: Use of additives like HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the acid chloride .

Racemization Control

Low temperatures (0–5°C) and short reaction times (<20 min) limit epimerization during coupling, preserving stereochemical integrity .

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